2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2 |
InChI Key |
YWOBYIRGWQQCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COCC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 3 Ylmethoxy Methyl Thiazole
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole identifies the key ether linkage as the primary point for disconnection. This C-O bond cleavage logically divides the molecule into two principal building blocks: a thiazole-containing electrophile and a pyrrolidine-based nucleophile.
This disconnection suggests a convergent synthesis strategy. The most common approach for forming such an ether bond is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.com Therefore, the retrosynthetic pathway points to two key precursors:
Precursor 1: A (pyrrolidin-3-yl)methanol derivative, which acts as the nucleophile after deprotonation of its hydroxyl group. To manage reactivity, the pyrrolidine (B122466) nitrogen is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Precursor 2: A 2-(halomethyl)thiazole, such as 2-(chloromethyl)thiazole (B1590920) or 2-(bromomethyl)thiazole, which serves as the electrophile. Alternatively, 2-(hydroxymethyl)thiazole can be used after converting the hydroxyl group into a better leaving group, such as a tosylate.
This analysis forms the foundation for the synthetic strategy, focusing on the individual preparation of these precursors and their subsequent coupling.
Precursor Synthesis Strategies for Thiazole (B1198619) and Pyrrolidine Intermediates
The successful synthesis of the target compound relies on the efficient preparation of its constituent thiazole and pyrrolidine moieties. Various established methods in heterocyclic chemistry are employed to construct these intermediates.
The required thiazole precursor is a thiazole ring substituted at the 2-position with a reactive methyl group, such as 2-(hydroxymethyl)thiazole or 2-(chloromethyl)thiazole.
A primary method for constructing the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.net To obtain the desired 2-substituted thiazole, specific starting materials are chosen. For instance, reacting thioformamide (B92385) with a 3-halo-2-oxopropanal derivative can lead to the formation of the thiazole-2-carbaldehyde, which can then be reduced to 2-(hydroxymethyl)thiazole.
Alternative strategies include:
Reduction of Thiazole-2-carboxylic Acid Derivatives: Commercially available thiazole-2-carboxylic acid or its esters can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford 2-(hydroxymethyl)thiazole.
Functionalization of 2-Bromothiazole: Starting with 2-bromothiazole, a formylation reaction can introduce an aldehyde group, which is subsequently reduced by sodium borohydride (B1222165) (NaBH₄) to yield 2-(hydroxymethyl)thiazole. hzsqchem.com
Once 2-(hydroxymethyl)thiazole is obtained, it can be converted into the more reactive electrophile, 2-(chloromethyl)thiazole, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
| Starting Material | Reagents | Product | Key Features |
| Thioamide & α-haloketone | Hantzsch Synthesis | Substituted Thiazole | Classic, versatile method for thiazole ring formation. researchgate.net |
| Thiazole-2-carboxylic acid | LiAlH₄ | 2-(Hydroxymethyl)thiazole | Direct reduction of a carboxylic acid derivative. |
| 2-Bromothiazole | 1. Ethyl formate (B1220265) 2. NaBH₄ | 2-(Hydroxymethyl)thiazole | Two-step functional group interconversion. hzsqchem.com |
| 2-(Hydroxymethyl)thiazole | SOCl₂ | 2-(Chloromethyl)thiazole | Conversion of alcohol to a reactive alkyl halide. |
The synthesis of the pyrrolidin-3-ylmethanol (B1340050) moiety often begins from readily available starting materials. A common route involves the reduction of methyl 5-oxopyrrolidine-3-carboxylate. This process typically uses a strong reducing agent capable of reducing both the ester and the amide functionalities of the pyroglutamate (B8496135) ring system. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate is effective for this transformation.
The synthesis generally proceeds through these steps:
Reduction: Methyl 5-oxo-3-pyrrolidinecarboxylate is treated with sodium borohydride and boron trifluoride etherate in a solvent like tetrahydrofuran (B95107) (THF).
Workup and Further Reduction: The reaction is quenched, and an intermediate may be further reduced, for instance with sodium borohydride in ethanol, to ensure complete conversion to 3-pyrrolidinylmethanol.
To prevent side reactions at the secondary amine during the subsequent coupling step, the nitrogen is typically protected. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose. The protection is achieved by reacting pyrrolidin-3-ylmethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. This yields N-Boc-pyrrolidin-3-ylmethanol, a stable intermediate ready for the coupling reaction.
| Step | Starting Material | Reagents | Product |
| 1. Reduction | Methyl 5-oxopyrrolidine-3-carboxylate | NaBH₄, BF₃·OEt₂ | Pyrrolidin-3-ylmethanol |
| 2. Protection | Pyrrolidin-3-ylmethanol | (Boc)₂O, Triethylamine | N-Boc-pyrrolidin-3-ylmethanol |
Coupling Reactions and Linker Formation for this compound
The crucial step in assembling the final molecule is the formation of the ether linkage between the thiazole and pyrrolidine fragments. This is typically accomplished through nucleophilic substitution.
The Williamson ether synthesis is the most direct and widely applied method for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction involves the N-Boc-pyrrolidin-3-ylmethanol acting as a nucleophile and the 2-(halomethyl)thiazole serving as the electrophile.
The key steps are:
Deprotonation: The hydroxyl group of N-Boc-pyrrolidin-3-ylmethanol is deprotonated using a strong base to form a more potent nucleophile, the corresponding alkoxide. Common bases for this step include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com
Nucleophilic Attack: The generated alkoxide then attacks the electrophilic carbon of the 2-(chloromethyl)thiazole in a classic SN2 reaction, displacing the chloride leaving group and forming the desired ether bond.
Deprotection: The final step involves the removal of the Boc protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitates the SN2 mechanism. jk-sci.com
| Reaction | Nucleophile | Electrophile | Key Reagents | Product |
| Williamson Ether Synthesis | N-Boc-pyrrolidin-3-ylmethanol | 2-(Chloromethyl)thiazole | 1. NaH 2. TFA or HCl | This compound |
The pyrrolidin-3-ylmethanol moiety contains a stereocenter at the C3 position of the pyrrolidine ring. Controlling the stereochemistry of this center is critical, especially for applications in medicinal chemistry where enantiomers can have vastly different biological activities.
The most effective strategy for achieving stereochemical control in the synthesis of this compound is to use an enantiopure precursor . Syntheses of both (R)- and (S)-pyrrolidin-3-ylmethanol are well-established, often starting from chiral pool materials like glutamic acid or employing asymmetric synthesis methods.
By starting with a specific enantiomer, such as (R)-N-Boc-pyrrolidin-3-ylmethanol or (S)-N-Boc-pyrrolidin-3-ylmethanol, the stereochemistry of the final product is pre-determined. The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack on the electrophile. libretexts.org However, since the chiral center is on the nucleophile (the alkoxide) and not on the carbon undergoing substitution, its configuration is retained throughout the coupling and deprotection steps. Therefore, the use of an enantiomerically pure pyrrolidine precursor directly translates to an enantiomerically pure final product.
Purification and Isolation Techniques in the Synthesis of the Chemical Compound
The purification and isolation of intermediates and the final product are critical for obtaining this compound in high purity. A variety of standard and advanced techniques are employed at each stage of the proposed synthesis.
Purification of 2-(Chloromethyl)thiazole Precursor: The synthesis of 2-(chloromethyl)thiazole derivatives often results in a crude product containing unreacted starting materials and byproducts. Distillation is a primary method for purification. For instance, crude 2-chloro-5-chloromethylthiazole (B146395) can be purified by distillation under reduced pressure. To improve the purity and yield of the distillation, the crude product can be treated with a lower alcohol, such as methanol, before distillation. google.com Another method involves the addition of oligomeric polyethers, like polyethylene (B3416737) glycol or polypropylene (B1209903) glycol, to the crude material before distillation under reduced pressure. justia.com
Purification of N-Boc-3-(hydroxymethyl)pyrrolidine Precursor: The N-Boc protected pyrrolidine precursor is typically a solid or a high-boiling oil. Purification is commonly achieved through column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. A common solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. After chromatography, the product can be further purified by recrystallization from a suitable solvent system, which can be determined experimentally. For example, some Boc-protected amino alcohols can be crystallized from mixtures like chloroform/hexane or toluene/methanol.
Purification of the Williamson Ether Synthesis Product: The product of the Williamson ether synthesis, 2-((N-Boc-pyrrolidin-3-ylmethoxy)methyl)thiazole, is typically isolated by an extractive workup. chegg.com The reaction mixture is often diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with an aqueous base (e.g., 5% NaOH) to remove any unreacted alcohol, followed by washing with brine. chegg.com The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) and the solvent is removed under reduced pressure. Further purification is generally achieved by column chromatography on silica gel.
Purification of the Final Product (Post-Deprotection): After the removal of the Boc protecting group, the final product, this compound, will be a free amine. This basic nature can be exploited for purification. An acidic workup can be used to extract the product into an aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent. The final purification is often achieved by column chromatography or distillation under high vacuum.
Table 1: Purification Techniques in the Synthesis of this compound
| Synthetic Stage | Compound | Primary Purification Technique | Secondary Purification Technique |
|---|---|---|---|
| Precursor Synthesis | 2-(Chloromethyl)thiazole derivative | Vacuum Distillation google.comjustia.com | Treatment with lower alcohols or polyethers prior to distillation google.comjustia.com |
| Precursor Synthesis | N-Boc-3-(hydroxymethyl)pyrrolidine | Silica Gel Column Chromatography | Recrystallization |
| Coupling Reaction | 2-((N-Boc-pyrrolidin-3-ylmethoxy)methyl)thiazole | Extractive Workup chegg.com | Silica Gel Column Chromatography |
| Deprotection | This compound | Acid-Base Extraction | Vacuum Distillation or Column Chromatography |
Green Chemistry Considerations in Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. This involves the use of safer solvents, energy-efficient reaction conditions, and catalysts that can be recycled.
Green Synthesis of Thiazole Precursors: The synthesis of thiazole derivatives can be made greener by employing alternative energy sources and catalysts. For example, the use of recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation has been reported for the synthesis of some thiazole derivatives. mdpi.com This approach offers mild reaction conditions and reduced reaction times. mdpi.com Another green approach for the synthesis of 2-chloro-5-chloromethylthiazole aims to simplify the reaction steps and use milder conditions to avoid the generation of significant waste. unifiedpatents.com
Green Synthesis of Pyrrolidine Precursors: The synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine can be optimized for greenness by choosing environmentally benign reagents and solvents. While specific green syntheses for this exact molecule are not widely reported, general principles of green chemistry can be applied, such as using catalytic reductions instead of stoichiometric metal hydrides where possible and selecting solvents with a better environmental profile.
Green Williamson Ether Synthesis: The traditional Williamson ether synthesis often uses polar aprotic solvents like DMF or acetonitrile (B52724) and strong bases. wikipedia.org Greener alternatives are actively being explored.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields. wikipedia.orgorgchemres.orgresearchgate.net This method is more energy-efficient than conventional heating. researchgate.net
Phase Transfer Catalysis (PTC): PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), which can eliminate the need for anhydrous and often toxic organic solvents. wikipedia.orgacs.orgacs.org Catalysts like tetrabutylammonium (B224687) bromide can facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgacs.org
Greener Solvents: The use of more environmentally friendly solvents is a key aspect of green chemistry. While polar aprotic solvents are effective, research is ongoing to replace them with greener alternatives. For some Williamson ether syntheses, water has been used as a solvent in the presence of surfactants. researchgate.net
Table 2: Green Chemistry Approaches in the Synthesis of this compound
| Synthetic Stage | Green Chemistry Principle | Specific Application/Technique | Potential Benefits |
|---|---|---|---|
| Thiazole Precursor Synthesis | Use of Biocatalysts and Alternative Energy | Chitosan-based hydrogel catalyst with ultrasonic irradiation mdpi.com | Mild conditions, reduced reaction time, recyclable catalyst mdpi.com |
| Williamson Ether Synthesis | Energy Efficiency | Microwave-assisted synthesis wikipedia.orgorgchemres.orgresearchgate.net | Drastically reduced reaction times, potentially higher yields wikipedia.orgresearchgate.net |
| Williamson Ether Synthesis | Use of Catalysis and Safer Solvents | Phase Transfer Catalysis (PTC) wikipedia.orgacs.orgacs.org | Avoids anhydrous and toxic solvents, milder conditions acs.org |
| Williamson Ether Synthesis | Use of Safer Solvents | Surfactant-assisted synthesis in aqueous media researchgate.net | Reduces reliance on volatile organic solvents |
| Overall Process | Waste Reduction | High-yield reactions, minimizing byproducts | Improved overall efficiency and reduced environmental impact |
Computational and Theoretical Chemistry Investigations of the Chemical Compound
Quantum Mechanical Studies
Quantum mechanical calculations are essential for understanding the electronic structure and properties of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations can determine optimized geometry, total energy, and the distribution of electron density. For 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole, specific DFT studies are not found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Without specific studies on this compound, data on its HOMO-LUMO gap and orbital distributions are not available.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding and interactions, such as hyperconjugation and charge transfer. This analysis helps in understanding the stability of different molecular conformations. No published NBO analysis for this compound could be located.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are used to visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules. Specific MEP mapping data for this compound is not available in existing research.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing valuable information about their conformational flexibility and stability in different environments. There are no specific MD simulation studies reported for this compound in the scientific literature.
Molecular Docking Studies with Biological Targets (In Silico Screening)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. In the absence of published research, there is no data on molecular docking studies of this compound with any specific biological targets.
Exploration of Biological Activities and Molecular Interactions Non Clinical/in Vitro
Receptor Agonistic/Antagonistic Profiling (in vitro, non-human cell lines)
Enzyme Inhibition Studies (e.g., β-ketoacyl-ACP synthase, carbonic anhydrase)
No specific data is available for the inhibitory activity of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole against enzymes such as β-ketoacyl-ACP synthase or carbonic anhydrase.
Anti-Inflammatory Effects (in vitro, non-human models)
No in vitro data on the anti-inflammatory effects of this compound have been reported.
Oxidative Stress Pathway Modulation (in vitro)
There is no available research on how this compound modulates oxidative stress pathways in vitro.
Further experimental research is required to determine the biological activities and molecular interactions of This compound .
Investigation of Biofilm Formation Inhibition
Extensive literature searches for in vitro studies investigating the specific activity of this compound against biofilm formation did not yield any direct research findings. While the broader classes of thiazole (B1198619) and pyrrolidine (B122466) derivatives have been a subject of interest in antimicrobial and anti-biofilm research, scientific data focusing explicitly on this compound is not publicly available at this time.
Research into related heterocyclic compounds has shown that the thiazole ring is a key pharmacophore in various biologically active molecules, with some demonstrating potential in disrupting bacterial biofilms. Similarly, the pyrrolidine moiety is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The combination of these two rings in a single molecule, as seen in this compound, presents a theoretical basis for potential biological activity. However, without specific experimental data, any discussion on its efficacy as a biofilm inhibitor remains speculative.
Further research, including in vitro assays such as crystal violet staining, confocal laser scanning microscopy, and viability testing of biofilm-embedded cells, would be necessary to determine if this compound possesses any intrinsic ability to inhibit the formation of or eradicate established biofilms of clinically relevant pathogens.
Data Tables
No data is available from in vitro studies on the biofilm formation inhibition by this compound.
Structure Activity Relationship Sar Studies for 2 Pyrrolidin 3 Ylmethoxy Methyl Thiazole Derivatives
Impact of Substitutions on the Thiazole (B1198619) Ring System
The thiazole ring is a critical component for the biological activity of this class of compounds, and modifications at its various positions have been shown to significantly influence potency and selectivity.
Substitutions at the C2 and C5 positions of the thiazole ring have been found to be particularly important for the activity of related thiazole-containing compounds. For instance, in a series of 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivatives, the pyrrolidin-1-yl substituent at the C2 position was found to be essential for potent antiproliferative activity. Even minor alterations, such as expanding the pyrrolidine (B122466) ring to a piperazine, led to a substantial decrease in activity, highlighting a strict spatial requirement for the substituent at this position.
Derivatization and Analogue Development Strategies of the Chemical Compound
Design and Synthesis of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole Analogues
The design of analogues is guided by established principles of medicinal chemistry, aiming to enhance desired properties through targeted structural changes. The synthesis of these analogues leverages the known reactivity of the pyrrolidine (B122466) and thiazole (B1198619) heterocyclic systems.
The pyrrolidine ring offers several sites for modification, including the secondary amine and the carbon framework. These modifications can influence the molecule's polarity, basicity, and stereochemistry. nih.govnih.gov The synthesis of such derivatives often starts from commercially available precursors like proline or 4-hydroxyproline. mdpi.com
Key modification strategies include:
Ring Carbon Substitution: Introducing substituents onto the carbon atoms of the pyrrolidine ring can create chiral centers and explore new binding interactions. This can be achieved by using substituted pyrrolidine precursors in the synthesis. For instance, fluorination at the C4 position is known to influence the ring's conformation. nih.gov
Stereochemical Variation: The stereochemistry at position 3 of the pyrrolidine ring is a critical determinant of biological activity. Synthesizing both (R) and (S) enantiomers of the parent compound and its analogues is essential for a thorough SAR investigation.
Table 1: Proposed Modifications to the Pyrrolidine Moiety
| Modification Site | Type of Modification | Rationale / Potential Impact | Synthetic Approach |
|---|---|---|---|
| Pyrrolidine Nitrogen | N-Alkylation/Arylation | Modulate basicity, lipophilicity, and introduce new binding groups. | Reductive amination or nucleophilic substitution with alkyl/aryl halides. |
| Pyrrolidine Nitrogen | N-Acylation/Sulfonylation | Introduce hydrogen bond acceptors; remove basicity. | Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides. |
| C4-Position | Halogenation (e.g., F) | Alter electronic properties and ring pucker; improve metabolic stability. | Use of 4-fluoro-pyrrolidine precursors in the synthetic route. |
The thiazole ring is an aromatic heterocycle with specific sites amenable to functionalization. nih.gov Modifications here can modulate electronic properties and provide points for further conjugation.
Common strategies for thiazole functionalization include:
Substitution at C4 and C5 Positions: The C5 position of the thiazole ring is particularly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents. nih.gov The C4 position can also be functionalized, often through multi-step synthetic sequences starting from different building blocks.
Metal-Catalyzed Cross-Coupling: For more complex modifications, halogenated thiazole precursors can be used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl, heteroaryl, or alkyl groups. numberanalytics.com This approach offers a powerful way to build molecular complexity.
Table 2: Proposed Modifications to the Thiazole Ring
| Modification Site | Type of Modification | Rationale / Potential Impact | Synthetic Approach |
|---|---|---|---|
| C5-Position | Halogenation (e.g., Br) | Provide a handle for further functionalization via cross-coupling. | Direct bromination using N-Bromosuccinimide (NBS). |
| C5-Position | Arylation/Alkylation | Explore steric and electronic effects on activity. | Suzuki or Stille coupling of a 5-bromo-thiazole intermediate. numberanalytics.com |
| C4-Position | Alkyl/Aryl groups | Investigate SAR at this position. | Hantzsch thiazole synthesis using appropriately substituted α-haloketones. |
The ether linker connecting the pyrrolidine and thiazole moieties is crucial for defining the spatial relationship between the two rings. Modifying its length, flexibility, and chemical nature can have a significant impact on the compound's conformational preferences and biological activity.
Strategies for linker variation include:
Chain Length Modification: Analogues with shorter or longer alkyl chains can be synthesized to determine the optimal distance between the heterocyclic rings.
Heteroatom Substitution: Replacing the ether oxygen with a sulfur atom (to form a thioether) or a nitrogen atom (to form an amine) introduces different electronic and hydrogen-bonding properties.
Incorporation of Rigid or Polar Groups: Replacing the flexible ether linkage with more rigid units like amides or esters can restrict conformational freedom, which may lead to higher activity.
Table 3: Proposed Variations of the Linker Region
| Linker Type | Structure Example | Rationale / Potential Impact | Synthetic Approach |
|---|---|---|---|
| Thioether | Thiazole-CH₂-S-CH₂-Pyrrolidine | Alter bond angles and electronic character compared to ether. | Reaction of 2-(chloromethyl)thiazole (B1590920) with pyrrolidin-3-ylmethanethiol. |
| Amine | Thiazole-CH₂-NH-CH₂-Pyrrolidine | Introduce a basic center and hydrogen bond donor. | Reductive amination of 2-thiazolecarboxaldehyde (B150998) with 3-(aminomethyl)pyrrolidine. |
| Amide | Thiazole-C(O)-NH-CH₂-Pyrrolidine | Introduce rigidity and hydrogen bonding groups. | Amide coupling of thiazole-2-carboxylic acid and 3-(aminomethyl)pyrrolidine. |
Synthesis of Hybrid Molecules Incorporating this compound
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. mdpi.commdpi.com The this compound scaffold can serve as a core structure for the development of such hybrid molecules.
A common strategy is to use the reactive nitrogen of the pyrrolidine ring as an attachment point for another biologically active moiety. For example, research groups have synthesized hybrid compounds by linking pyrrolidine-thiazole structures with other pharmacologically relevant heterocycles like imidazole (B134444) or indole. frontiersin.org Another approach involves attaching a second pharmacophore to an available position on the thiazole ring, often at the C5 position following an initial halogenation step. Pyridine-thiazole hybrids have been developed as potential anticancer agents, demonstrating the utility of this strategy. nih.gov
Patent Landscape and Academic Innovations in Analog Design
The patent literature for thiazole and pyrrolidine derivatives is extensive, reflecting their importance in drug discovery. nih.govsciencescholar.us Patents often claim broad classes of compounds defined by a core scaffold with various specified substitutions. For pyrrolidine-thiazole derivatives, patents may cover specific substitution patterns on either ring, variations in the linker, and their application in particular therapeutic areas. google.comresearchgate.net For example, a patent might claim a genus of compounds where the pyrrolidine nitrogen is substituted with a range of alkyl and aryl groups, and the thiazole ring is substituted at the C4 and C5 positions with halogens or small alkyl groups.
Academic innovations often focus on developing novel synthetic methodologies and exploring new biological applications. Recent research has highlighted the synthesis of thiazole-based pyrrolidine derivatives as potential antibacterial agents. biointerfaceresearch.comresearchgate.net These studies contribute to the understanding of the SAR for this class of compounds and provide a foundation for further development. The design of hybrid molecules, such as thiazole-pyrazole derivatives, represents another area of active academic research, aiming to create multi-target agents for complex diseases. nih.gov
Emerging Research Applications and Future Directions
Development of Chemical Probes based on the Chemical Compound
The development of chemical probes is a crucial area in chemical biology, enabling the study and manipulation of biological processes. scbt.com The unique structure of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole, combining the versatile pyrrolidine (B122466) and thiazole (B1198619) rings, makes it an attractive scaffold for the design of novel chemical probes.
Thiazole derivatives, such as Thiazole Orange, are well-known for their fluorescent properties, exhibiting a significant increase in fluorescence upon binding to biomolecules like DNA and RNA. mdpi.comnih.gov This 'turn-on' fluorescence is a desirable characteristic for a chemical probe, as it minimizes background signal and enhances sensitivity. nih.gov By analogy, derivatives of this compound could be functionalized with fluorophores or other reporter groups to create probes for imaging and sensing specific biological targets.
Furthermore, the pyrrolidine ring offers a versatile point for modification, allowing for the introduction of various functional groups to modulate the probe's selectivity, cell permeability, and binding affinity. scbt.comfrontiersin.org The development of such probes could facilitate the investigation of cellular pathways and the identification of new drug targets.
Application in Materials Science Research
The application of heterocyclic compounds in materials science is a rapidly growing field, with a particular focus on the development of advanced materials with novel optical and electronic properties. scbt.com Pyrrolidine and thiazole derivatives have shown significant promise in this area.
Thiazole-containing compounds are intrinsically fluorescent and have been utilized in the fabrication of organic light-emitting diodes (OLEDs) and semiconductors. mdpi.com Thiazole-based dyes also have applications as sensors for detecting various anions and cations. dntb.gov.ua The incorporation of the this compound scaffold into larger conjugated systems could lead to the development of new organic dyes with tailored photophysical properties for use in solar cells or as fluorescent sensors. mdpi.commdpi.com
Pyrrolidine derivatives are employed in the design of advanced materials such as polymers and nanomaterials, which have applications in electronics and coatings. scbt.com The combination of the thiazole and pyrrolidine moieties in this compound could result in hybrid materials with unique characteristics, potentially leading to the creation of novel functional polymers or coordination polymers with interesting luminescent properties. mdpi.com
Advanced Drug Discovery Research (Lead Optimization, Target Identification)
The thiazole and pyrrolidine rings are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs. frontiersin.orgtandfonline.comanalis.com.mywikipedia.org The combination of these two scaffolds in this compound presents a promising starting point for advanced drug discovery research.
Lead Optimization: In drug discovery, lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The modular nature of this compound allows for systematic structural modifications. For instance, structure-activity relationship (SAR) studies on related thiazole derivatives have shown that substitutions on the thiazole ring can significantly influence biological activity. nih.gov Similarly, modifications to the pyrrolidine ring can impact a compound's interaction with its biological target. nih.govnih.gov A focused library of derivatives of this compound could be synthesized and screened to identify compounds with optimized therapeutic potential.
Target Identification: Identifying the biological target of a bioactive compound is a critical step in understanding its mechanism of action. frontiersin.orgnih.gov For novel compounds like this compound and its derivatives that exhibit interesting biological activity, various target identification strategies can be employed. These include affinity-based methods, where the compound is used as a "bait" to capture its binding partners from cell lysates, and computational approaches that predict potential targets based on structural similarity to known ligands. frontiersin.org
Methodological Advancements in Thiazole and Pyrrolidine Chemistry
The synthesis of complex heterocyclic compounds like this compound drives the development of new and efficient synthetic methodologies.
Thiazole Synthesis: While the classical Hantzsch thiazole synthesis remains a cornerstone, recent advancements have focused on developing more environmentally friendly and versatile methods. bohrium.comnih.goveurekaselect.com These include the use of novel catalysts and reaction conditions to construct and functionalize the thiazole core. bohrium.commdpi.com Future research in this area could focus on developing stereoselective methods for the synthesis of chiral thiazole derivatives.
Pyrrolidine Synthesis: The stereoselective synthesis of substituted pyrrolidines is of great interest in organic and medicinal chemistry. mdpi.com Modern methods often utilize cyclic precursors like proline or employ stereoselective cyclization reactions of acyclic starting materials. mdpi.comnih.gov Multicomponent reactions have also emerged as a powerful tool for the efficient construction of complex pyrrolidine-containing molecules. tandfonline.com The development of novel synthetic routes to access the this compound scaffold and its analogues will be crucial for exploring their full potential.
Predictive Modeling for Novel this compound Derivatives
Predictive modeling and in silico techniques are increasingly important in modern drug discovery and materials science, allowing for the rational design of new molecules with desired properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. imist.maijpsr.comresearchgate.net For a library of this compound derivatives, QSAR models could be developed to predict their activity against a specific biological target, guiding the design of more potent compounds. imist.ma Such models can identify key structural features that are important for activity. researchgate.net
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can be used to predict these properties for novel derivatives of this compound, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. tandfonline.combris.ac.uk Molecular modeling studies, including docking simulations, can also provide insights into the binding interactions of these compounds with their putative targets, aiding in the design of more selective and effective molecules. nih.govresearchgate.netbohrium.comfigshare.commdpi.comnih.gov
Data Tables
Table 1: Potential Applications of this compound Derivatives
| Research Area | Potential Application | Key Moieties | Rationale based on Analogous Compounds |
| Chemical Biology | Fluorescent Probes | Thiazole | Thiazole Orange derivatives exhibit 'turn-on' fluorescence upon binding to biomolecules. mdpi.comnih.gov |
| Materials Science | Organic Dyes & Sensors | Thiazole | Thiazole-containing compounds are used in OLEDs and as fluorescent sensors. mdpi.comdntb.gov.ua |
| Advanced Polymers | Pyrrolidine | Pyrrolidine derivatives are building blocks for functional polymers and nanomaterials. scbt.com | |
| Drug Discovery | Lead Compounds | Thiazole, Pyrrolidine | Both scaffolds are prevalent in a wide range of bioactive molecules and approved drugs. frontiersin.organalis.com.mywikipedia.org |
Table 2: Key Predictive Modeling Approaches
| Modeling Technique | Application for this compound Derivatives | References for Related Scaffolds |
| QSAR | Predict biological activity and guide the design of more potent analogues. | imist.maijpsr.comresearchgate.net |
| In Silico ADMET | Predict pharmacokinetic and toxicity profiles to prioritize drug candidates. | tandfonline.combris.ac.uk |
| Molecular Docking | Elucidate binding modes with biological targets to inform rational drug design. | nih.govresearchgate.netbohrium.comfigshare.commdpi.comnih.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole derivatives, and how can reaction conditions be optimized?
Thiazole derivatives are typically synthesized via cyclization reactions involving thioureas or thioamides with α-halocarbonyl compounds. For example, This compound can be synthesized by reacting pyrrolidin-3-ylmethanol derivatives with thiazole precursors under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .
- Catalysts : Copper(I) iodide or NaBH4 are used for selective reductions or cyclization steps .
- Temperature : Reactions often require reflux (e.g., ethanol at 80°C) or microwave-assisted heating to reduce side products .
Validation: Confirm purity via elemental analysis (C, H, N, S) and spectroscopic methods (IR for functional groups, NMR for structural integrity) .
Q. How are thiazole derivatives characterized to ensure structural fidelity and purity?
- Spectroscopy :
- Chromatography : TLC (Rf values) and HPLC (>95% purity) are critical for assessing intermediates and final products .
- X-ray crystallography : Resolve ambiguous structures, especially for chiral centers or stereoisomers .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) model interactions between thiazole derivatives and target proteins. For example:
- Docking poses : Align the thiazole ring with hydrophobic pockets of enzymes (e.g., mycobacterial targets) .
- Binding affinity : Compare energy scores (ΔG) of derivatives with substituents like fluorophenyl or bromophenyl groups, which enhance van der Waals interactions .
Experimental validation: Synthesize top-scoring analogs and test in vitro (MIC assays for antimycobacterial activity) .
Q. How can contradictory biological data for thiazole derivatives be resolved?
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- SAR studies : Systematically modify substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate contributing factors .
- Dose-response curves : Use IC50/EC50 values to confirm potency thresholds (e.g., ITE showed 5x higher AHR activation than β-naphthoflavone) .
- Orthogonal assays : Validate results across multiple platforms (e.g., reporter gene assays + enzymatic inhibition studies) .
Q. What strategies improve the metabolic stability of thiazole-containing compounds?
- Prodrug design : Esterify labile groups (e.g., methyl esters hydrolyze in vivo to active carboxylic acids) .
- Steric shielding : Introduce bulky substituents (e.g., 4-bromophenyl) to block cytochrome P450 oxidation .
- Isotope labeling : Use deuterated analogs to track metabolic pathways via LC-MS .
Methodological Insights from Literature
- Synthetic optimization : NaBH4 in CH3CN selectively reduces Schiff bases without affecting thiazole rings .
- Structural analysis : Discrepancies between calculated and experimental NMR shifts (e.g., C2 at 166 ppm vs. 167 ppm) indicate electronic effects of substituents .
- Biological testing : Thiazole derivatives with fused heterocycles (e.g., imidazothiazoles) show enhanced bioavailability due to rigid conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
